molecular formula C14H13N3O3 B2926053 1-ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone CAS No. 866135-98-0

1-ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone

Cat. No.: B2926053
CAS No.: 866135-98-0
M. Wt: 271.276
InChI Key: MGFXXMKJQYELBD-UHFFFAOYSA-N
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Description

1-Ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone is a complex organic compound characterized by its unique structure, which includes a quinolinone core, an ethyl group, a hydroxyl group, and a pyrazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone typically involves multiple steps, starting with the formation of the quinolinone core. One common approach is the condensation of an appropriate aniline derivative with a ketoester, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of hydroquinone derivatives.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

1-Ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone has shown promise in several scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

1-Ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone is unique due to its specific structural features. Similar compounds include other quinolinone derivatives and pyrazolone-based molecules. These compounds share common structural elements but differ in their substituents and functional groups, leading to variations in their properties and applications.

Comparison with Similar Compounds

  • Quinolinone derivatives

  • Pyrazolone-based molecules

  • Indole derivatives

  • Imidazole derivatives

Properties

IUPAC Name

1-ethyl-4-hydroxy-3-(5-oxo-1,2-dihydropyrazol-3-yl)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-2-17-10-6-4-3-5-8(10)13(19)12(14(17)20)9-7-11(18)16-15-9/h3-7,19H,2H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFXXMKJQYELBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C3=CC(=O)NN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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